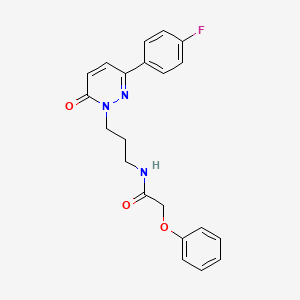![molecular formula C9H10N4O B2831590 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine CAS No. 2201320-75-2](/img/structure/B2831590.png)
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It’s used as a scaffold in the synthesis of bioactive chemicals and reactions in various media .
Synthesis Analysis
The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of pyrazole consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .科学的研究の応用
Synthesis and Structural Analysis
Research on the synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions demonstrates the versatility of pyrazole derivatives in forming metal complexes. These complexes have been characterized through various spectroscopic methods, suggesting potential applications in catalysis and material science (Budzisz, Małecka, & Nawrot, 2004).
Another study focused on the preparation and structural elucidation of new 1H-pyrazole derivatives, revealing insights into their tautomeric forms and intermolecular interactions. Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds in medicinal chemistry and material science (Wang, Kang, Zheng, & Wei, 2013).
Biological Evaluation and Potential Therapeutic Uses
Novel pyrazole-based heterocycles attached to sugar moieties have been synthesized and evaluated for anti-diabetic activity. These studies illustrate the potential of pyrazole derivatives as scaffolds for developing new therapeutic agents (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).
The synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were explored, highlighting the chemical modification possibilities of pyrazole derivatives and their significant pharmacological potential. This research underscores the strategic role of pyrazole and 1,2,4-triazole derivatives in modern medicine and pharmacy (Fedotov, Hotsulia, & Panasenko, 2022).
Photophysical and Material Science Applications
- A study on the synthesis and photophysical properties of a series of pyrazine-based push–pull chromophores utilizing pyrazole derivatives showcases their potential in developing materials with specific optical properties. These materials could have applications in organic electronics and photovoltaics, demonstrating the wide-ranging utility of pyrazole derivatives beyond biological contexts (Hoffert, Durand, Gauthier, Guen, & Achelle, 2017).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been found to interact withNicotinamide phosphoribosyltransferase (NAMPT) , which catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging, making NAMPT an attractive therapeutic target .
Mode of Action
For instance, similar compounds have been shown to inhibit the activity of CYP enzymes .
Biochemical Pathways
Given its potential interaction with nampt, it may influence theNAD+ salvage pathway , which is crucial for cellular energy metabolism.
Result of Action
Similar compounds have shown potent activity against certain enzymes , suggesting that this compound may also exert its effects through enzyme inhibition.
特性
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methoxy]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-13-6-8(4-12-13)7-14-9-5-10-2-3-11-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISLSMGDEGALRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,5S)-N-(thiophen-2-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2831508.png)
![2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane](/img/structure/B2831510.png)
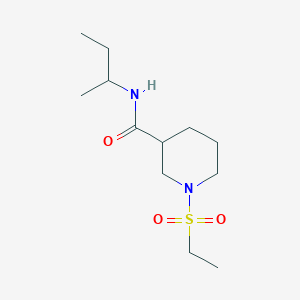
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2831516.png)
![Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate](/img/structure/B2831520.png)
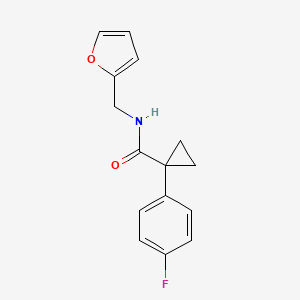
![methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2831522.png)
![Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2831523.png)
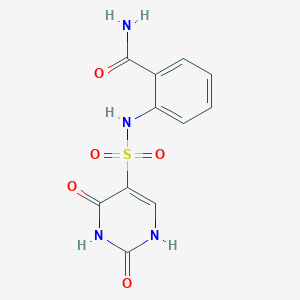
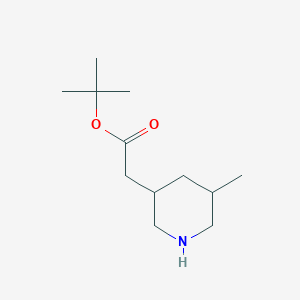

![2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2831527.png)
